![molecular formula C20H21N3OS2 B2862460 4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946214-20-6](/img/structure/B2862460.png)
4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.
BenchChem offers high-quality 4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Building Blocks for Drug Synthesis
This compound can serve as a precursor for chiral building blocks, which are crucial in the synthesis of enantiomerically pure drugs. The importance of chiral purity in pharmaceuticals is paramount, as different enantiomers of a drug can have different biological activities. For instance, one enantiomer may be therapeutic, while the other could be harmful. Utilizing green chemistry approaches, such as using Saccharomyces cerevisiae as a biocatalyst and natural deep eutectic solvents (NADES), researchers can prepare chiral alcohols like (S)-1-(3-methylphenyl)ethanol, which are essential for drug synthesis .
Asymmetric Reduction in Green Chemistry
The compound is involved in the asymmetric reduction of ketones to produce chiral alcohols. This process is a key step in producing enantiomerically pure substances for the pharmaceutical industry. The use of Saccharomyces cerevisiae and NADES represents a sustainable and eco-friendly method, reducing the environmental impact of chemical synthesis .
Development of Eco-Friendly Procedures
The research on this compound contributes to the development of eco-friendly procedures on an industrial scale. Parameters such as pre-treatment of biocatalysts and recyclation of solvent have been tested, showing potential for scale-up. This aligns with the increasing demand for sustainable practices in the chemical and pharmaceutical industries .
Enantioselective Reductions
The compound’s derivatives have been used in enantioselective reductions, a process that produces one enantiomer preferentially over the other. This is particularly important for the production of drugs, as enantiomeric purity is a regulatory requirement. The highest enantioselectivity was observed for the bioconversion of a related compound, 1-(3,4-dimethylphenyl)ethanone, in a specific NADES, which could be a step towards implementing this method on an industrial scale .
Biocatalytic Processes
Biocatalysis using yeast and other microorganisms is a growing field in green chemistry. The compound can be used in the optimization of biocatalytic processes, which are more environmentally friendly compared to traditional chemical catalysis. This includes improving conversion rates and enantioselectivity, which are critical for the production of high-quality pharmaceuticals .
Pharmaceutical Industry Applications
Finally, the compound and its derivatives are valuable in the pharmaceutical industry for the synthesis of various drugs. The ability to create enantiomerically pure compounds is essential for the development of safe and effective medications. The research into this compound’s applications could lead to advancements in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects .
Eigenschaften
IUPAC Name |
4-amino-3-(2,5-dimethylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-12-5-8-15(9-6-12)11-22-19(24)17-18(21)23(20(25)26-17)16-10-13(2)4-7-14(16)3/h4-10H,11,21H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMTWGSVWVMMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=C(C=CC(=C3)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.